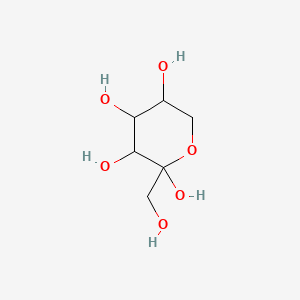

L-Fructose-1-13C

Beschreibung

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859147 | |

| Record name | Hex-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686298-95-3, 6347-01-9 | |

| Record name | 2-Hexulopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686298-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laevuflex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hex-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of L-Fructose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of L-Fructose-1-¹³C, a critical isotopically labeled sugar for metabolic research and drug development. The guide details both enzymatic and chemical synthesis routes, purification protocols, and analytical characterization, with a focus on providing actionable experimental procedures and comparative data.

Introduction

L-Fructose, a rare sugar, and its isotopically labeled analogue, L-Fructose-1-¹³C, are valuable tools in metabolic studies. The ¹³C label at the C1 position allows for the tracing of its metabolic fate through various biochemical pathways, providing insights into cellular metabolism, enzyme kinetics, and the mechanisms of drug action. The synthesis and purification of high-purity L-Fructose-1-¹³C are crucial for the accuracy and reliability of such studies. This guide outlines two primary synthetic strategies: an enzymatic approach starting from D-Glucose-1-¹³C and a chemical synthesis route commencing with L-Sorbose.

Synthesis of L-Fructose-1-¹³C

Two principal pathways for the synthesis of L-Fructose-1-¹³C are presented: enzymatic isomerization of D-Glucose-1-¹³C and chemical synthesis from L-Sorbose-1-¹³C. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Enzymatic Synthesis from D-Glucose-1-¹³C

This method leverages the catalytic activity of glucose isomerase to convert D-Glucose-1-¹³C into a mixture of D-Glucose-1-¹³C and L-Fructose-1-¹³C. The subsequent separation of these two sugars is a critical step.

Experimental Protocol:

-

Preparation of Reaction Mixture:

-

Dissolve D-Glucose-1-¹³C (e.g., 2.5 M) in a suitable buffer, such as Tris-HCl or phosphate buffer, with a pH ranging from 7.0 to 8.5.

-

Add a divalent cation cofactor, typically MgCl₂ (e.g., 0.05 M), which is essential for the activity and stability of glucose isomerase.

-

-

Enzymatic Isomerization:

-

Add immobilized or soluble glucose isomerase (e.g., from Streptomyces murinus) to the reaction mixture. The enzyme concentration should be optimized for the desired reaction rate.

-

Incubate the mixture at a controlled temperature, typically between 60°C and 80°C. The optimal temperature can be pH-dependent.

-

Monitor the reaction progress over time (e.g., up to 48 hours) until equilibrium is reached, which generally results in an approximately 1:1 mixture of glucose and fructose.

-

-

Reaction Termination:

-

Stop the reaction by denaturing the enzyme. This can be achieved by adding an acid (e.g., perchloric acid) or by heat treatment.

-

-

Purification:

-

The resulting mixture of D-Glucose-1-¹³C and L-Fructose-1-¹³C is then subjected to chromatographic purification (see Section 3).

-

Logical Workflow for Enzymatic Synthesis:

Caption: Workflow for the enzymatic synthesis of L-Fructose-1-¹³C.

Chemical Synthesis from L-Sorbose-1-¹³C

This chemical route involves the stereochemical inversion of the hydroxyl groups at the C3 and C4 positions of L-Sorbose-1-¹³C. This method can achieve high yields and is suitable for larger-scale synthesis. A scalable synthesis of L-fructose from L-sorbose has been reported with a total yield of 50.2% and a purity of 99.65%[1].

Experimental Protocol:

-

Synthesis of L-Sorbose-1-¹³C:

-

L-Sorbose-1-¹³C can be synthesized from a suitable ¹³C-labeled precursor. One common method involves the oxidation of D-Sorbitol-1-¹³C using microorganisms like Acetobacter suboxydans[2].

-

-

Protection of Hydroxyl Groups:

-

Protect the hydroxyl groups of L-Sorbose-1-¹³C that are not involved in the inversion. For instance, reaction with 2,2-dimethoxypropane in the presence of a catalyst like tin(II) chloride can selectively protect the 1,2 and 4,6 hydroxyl groups, forming a di-O-isopropylidene derivative.

-

-

Activation of the C3 Hydroxyl Group:

-

The hydroxyl group at the C3 position is converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in pyridine to form a mesylate or tosylate ester.

-

-

Epoxide Formation and Inversion:

-

Treatment of the C3-activated intermediate with a base (e.g., sodium hydroxide) leads to the formation of a 3,4-epoxide. This step proceeds with the inversion of the stereochemistry at the C3 position.

-

-

Epoxide Opening:

-

The epoxide ring is opened under acidic or alkaline conditions to yield the desired stereochemistry at C3 and C4, characteristic of fructose.

-

-

Deprotection:

-

The protecting groups (e.g., isopropylidene) are removed by acid hydrolysis to yield L-Fructose-1-¹³C[3].

-

-

Purification:

-

The final product is purified using chromatographic methods (see Section 3).

-

Signaling Pathway for Chemical Synthesis:

Caption: Key steps in the chemical synthesis of L-Fructose-1-¹³C.

Purification of L-Fructose-1-¹³C

Purification is a critical step to ensure the high purity of the final product, which is essential for its use in sensitive applications. The primary challenge in the enzymatic route is the separation of fructose from the structurally similar glucose.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column Selection:

-

An amino-functionalized silica column or a cation-exchange resin column in the calcium or lead form is commonly used for the separation of sugars.

-

-

Mobile Phase:

-

A mixture of acetonitrile and water is typically used as the mobile phase for amino columns. The ratio can be optimized to achieve the best separation (e.g., 80:20 acetonitrile:water).

-

For ion-exchange columns, deionized water is often used as the eluent.

-

-

Detection:

-

A refractive index (RI) detector is the most common method for detecting underivatized sugars.

-

-

Fraction Collection:

-

The eluent is monitored, and fractions corresponding to the L-Fructose-1-¹³C peak are collected.

-

-

Post-Purification Processing:

-

The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified L-Fructose-1-¹³C. The final product can be lyophilized to obtain a solid powder.

-

Experimental Workflow for Purification:

Caption: General workflow for the purification of L-Fructose-1-¹³C.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of L-Fructose-1-¹³C.

Table 1: Comparison of Synthesis Methods for L-Fructose

| Parameter | Enzymatic Synthesis | Chemical Synthesis from L-Sorbose |

| Starting Material | D-Glucose-1-¹³C | L-Sorbose-1-¹³C |

| Key Reagent/Catalyst | Glucose Isomerase | Methanesulfonyl Chloride, Base |

| Typical Yield | ~50% (of total sugars) | >85%[3] |

| Purity (Post-Purification) | High (>99%) | High (>99%)[1] |

| Key Advantages | Mild reaction conditions | High yield, Scalable |

| Key Challenges | Separation of glucose and fructose | Multi-step process, use of protecting groups |

Table 2: ¹³C-NMR Chemical Shifts for Fructose in D₂O [4]

| Carbon Atom | β-fructopyranose (ppm) | α-fructofuranose (ppm) | β-fructofuranose (ppm) |

| C1 | 64.1 | 63.8 | 62.9 |

| C2 | 98.8 | 104.9 | 102.1 |

| C3 | 68.2 | 77.2 | 80.8 |

| C4 | 70.2 | 75.8 | 74.9 |

| C5 | 69.8 | 82.1 | 81.2 |

| C6 | 63.2 | 62.4 | 61.5 |

Note: The chemical shifts can vary slightly depending on the solvent and experimental conditions. For L-Fructose-1-¹³C, the C1 signal will be significantly enhanced.

Analytical Characterization

To confirm the identity, purity, and isotopic enrichment of the synthesized L-Fructose-1-¹³C, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive method to confirm the position and enrichment of the ¹³C label. The spectrum should show a significantly enhanced signal for the C1 carbon. ¹H-NMR can be used to confirm the overall structure of the fructose molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): HPLC with an RI detector is used to assess the chemical and enantiomeric purity of the final product.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of L-Fructose-1-¹³C. Both enzymatic and chemical routes offer viable pathways to this valuable research tool. The choice of method will depend on specific laboratory resources and project requirements. Careful execution of the described protocols and thorough analytical characterization are paramount to obtaining high-quality L-Fructose-1-¹³C for reliable and reproducible scientific investigations.

References

A Comprehensive Technical Guide to the Physicochemical Properties of ¹³C Labeled L-Fructose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fructose, the levorotatory enantiomer of the more common D-fructose, is a monosaccharide with potential applications in various fields of research and development. The incorporation of a stable isotope, Carbon-13 (¹³C), into the L-fructose backbone provides a powerful tool for tracing its metabolic fate and understanding its biological roles without the concerns associated with radioisotopes. This technical guide provides an in-depth overview of the core physicochemical properties of ¹³C labeled L-fructose, detailed experimental protocols for their determination, and a discussion of its potential applications in metabolic research.

While specific experimental data for ¹³C labeled L-fructose is scarce in publicly available literature, the physicochemical properties of unlabeled L-fructose are well-documented. It is important to note that isotopic labeling with ¹³C has a negligible effect on the chemical and most physical properties of a molecule, with the primary difference being a slight increase in molecular weight. Therefore, the data presented for L-fructose can be considered a very close approximation for its ¹³C labeled counterpart.

Physicochemical Properties

The fundamental physicochemical characteristics of L-fructose are summarized in the tables below.

General Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight (unlabeled) | 180.16 g/mol | [1][3] |

| Molecular Weight (¹³C₆ labeled) | approx. 186.16 g/mol | Calculated |

| Appearance | White crystalline solid | [4][5] |

| Odor | Odorless | [4] |

Physical Properties

| Property | Value | Source |

| Melting Point | 101-103 °C | [1][2] |

| Boiling Point | 440.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.694 g/cm³ | [2] |

| Solubility in Water | ~4000 g/L (at 25 °C) | [6] |

| Solubility in other solvents | Soluble in DMSO (slightly), alcohol (1 g in 15 ml), methanol (1 g in 14 ml), pyridine. Slightly soluble in acetone. | [1][7] |

| Optical Rotation | L-(+)-Fructose (Dextrorotatory) | [5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of sugars like L-fructose are provided below. These protocols can be readily adapted for the analysis of its ¹³C labeled form.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.

Principle: A small, powdered sample of the substance is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts, from the first sign of liquid to complete liquefaction, is recorded as the melting point.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the L-fructose sample is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.[10]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[10][11]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate initially.

-

As the temperature approaches the expected melting point of L-fructose (around 100 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂. For a pure substance, this range is typically narrow (0.5-1 °C).[8]

-

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Principle: A saturated solution of L-fructose is prepared at a specific temperature, and the concentration of the dissolved solute is determined gravimetrically or by other analytical methods.

Apparatus:

-

Constant temperature water bath or shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filter)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of L-fructose to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: Place the container in a constant temperature water bath or shaker and agitate for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[12]

-

Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Quantification:

-

Transfer the known volume of the saturated solution to a pre-weighed container.

-

Evaporate the solvent completely in a drying oven at a temperature below the decomposition point of L-fructose.

-

Weigh the container with the dried solute.

-

The mass of the dissolved L-fructose can be calculated by subtracting the initial weight of the container.

-

-

Calculation: Express the solubility as grams of solute per 100 mL or 100 g of solvent at the specified temperature.

Measurement of Optical Rotation

Optical rotation is the angle through which the plane of polarized light is rotated after passing through a solution of a chiral substance.

Principle: A polarimeter is used to measure the angle of rotation of plane-polarized light caused by an optically active solution. The specific rotation is a characteristic property of a chiral compound.[13]

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

-

Sodium lamp (as a light source, D-line at 589 nm)

-

Analytical balance

-

Volumetric flask

Procedure:

-

Solution Preparation: Accurately weigh a known mass of L-fructose and dissolve it in a known volume of a suitable solvent (e.g., water) in a volumetric flask to obtain a solution of known concentration.[14]

-

Calibration: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.

-

Measurement:

-

Rinse the polarimeter cell with the prepared L-fructose solution and then fill it, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter.

-

Rotate the analyzer until the light intensity is at a minimum or the two halves of the field of view have equal intensity (depending on the instrument design).

-

Record the observed angle of rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α]^T_λ = α / (l × c) where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source.

-

α is the observed angle of rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters.

-

c is the concentration of the solution in g/mL.[15]

-

Biological Significance and Metabolic Pathways

While D-fructose is the more prevalent and metabolically significant isomer in humans, L-fructose also has biological roles and can be metabolized. Fructose, in general, serves as an energy source and an intermediate for the biosynthesis of fats and proteins.[16][17]

The metabolism of fructose, known as fructolysis, primarily occurs in the liver, intestines, and kidneys.[18][19] Unlike glucose, the initial steps of fructose metabolism are largely insulin-independent. The primary pathway involves the phosphorylation of fructose to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon units can then enter the glycolytic or gluconeogenic pathways.[20]

The use of ¹³C labeled L-fructose allows researchers to trace the journey of the carbon atoms through these metabolic pathways, providing valuable insights into flux rates and pathway preferences under various physiological and pathological conditions.[21][22]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical experimental workflow for a metabolic study using ¹³C labeled L-fructose and the central pathway of fructose metabolism.

References

- 1. L-Fructose price,buy L-Fructose - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. L-Fructose | C6H12O6 | CID 5460024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. L-Fructose [chembk.com]

- 6. Fructose - Wikipedia [en.wikipedia.org]

- 7. D- (-)-果糖 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

- 8. vet.mu.edu.iq [vet.mu.edu.iq]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

- 12. future4200.com [future4200.com]

- 13. Virtual Labs [cds-iiith.vlabs.ac.in]

- 14. chemlab.truman.edu [chemlab.truman.edu]

- 15. Manual - Specific Rotation of Sugar Using L - Polarimeter | PDF | Applied And Interdisciplinary Physics | Natural Philosophy [scribd.com]

- 16. homework.study.com [homework.study.com]

- 17. biologyonline.com [biologyonline.com]

- 18. gssiweb.org [gssiweb.org]

- 19. Fructolysis - Wikipedia [en.wikipedia.org]

- 20. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to L-Fructose-1-¹³C for Probing Stereospecificity in Metabolic Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a cornerstone of metabolic research, providing unparalleled insights into the dynamic nature of cellular biochemistry. [ 1, 2 ] While tracers like ¹³C-labeled D-glucose and D-fructose have been instrumental in mapping central carbon metabolism, the use of stereoisomers such as L-sugars remains a largely unexplored frontier. This technical guide introduces L-Fructose-1-¹³C as a novel chiral tracer for investigating the stereospecificity of metabolic pathways. Although empirical data on L-fructose metabolism in mammalian systems is limited, this document provides a foundational framework for its use. We extrapolate from the well-established principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) and the known biochemistry of D-fructose to propose hypothetical metabolic pathways for L-fructose, detail comprehensive experimental protocols, and outline strategies for data analysis and interpretation. This guide serves as a resource for researchers aiming to design and execute pioneering studies into the stereoselective aspects of sugar metabolism, a potentially critical dimension in understanding diseases like cancer and metabolic syndrome.

Core Principles of ¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. [ 1 ] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The resulting mass shifts and their distribution patterns (Mass Isotopologue Distributions, or MIDs) are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. [ 2, 5 ] These MIDs are a direct reflection of the metabolic pathways that were active, allowing researchers to infer the relative or absolute flux through different routes. [ 9 ] This method is considered the gold standard for quantifying cellular metabolic activity. [ 2 ]

The general workflow for a ¹³C-MFA experiment is a multi-step process that requires careful planning and execution.

Isotopic Enrichment Strategies for L-Fructose-1-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary strategies for the isotopic enrichment of L-fructose at the C-1 position with carbon-13 (L-Fructose-1-13C). L-Fructose, a rare sugar, and its isotopically labeled counterpart, are valuable tools in metabolic research, drug development, and in vivo imaging. This document details the core chemical and enzymatic synthesis routes, presenting quantitative data, experimental methodologies, and visual workflows to aid researchers in the selection and implementation of the most suitable enrichment strategy.

Introduction to Isotopic Enrichment of L-Fructose

The specific labeling of molecules with stable isotopes like 13C allows for the tracing of metabolic pathways, the elucidation of reaction mechanisms, and the quantification of metabolic fluxes without the use of radioactive materials. This compound is of particular interest for studying the metabolism of L-sugars, which are often poorly metabolized in humans and have potential applications as low-calorie sweeteners or therapeutic agents. The strategic placement of the 13C label at the C-1 position enables detailed analysis of the initial steps of fructose metabolism and its subsequent molecular fate.

Core Enrichment Strategies

Two primary strategies are employed for the synthesis of this compound: chemical synthesis and enzymatic conversion.

-

Chemical Synthesis: This approach typically involves the chain elongation of a smaller L-arabinose precursor using a 13C-labeled cyanide source via the Kiliani-Fischer synthesis. This method allows for the direct and specific introduction of the 13C isotope at the C-1 position.

-

Enzymatic Conversion: This strategy utilizes the enzymatic isomerization of L-Glucose-1-13C to this compound. This method leverages the specificity of enzymes to achieve the desired transformation under mild reaction conditions.

The choice between these strategies depends on factors such as the availability of starting materials, desired isotopic enrichment, yield, and the scale of the synthesis.

Chemical Synthesis: The Kiliani-Fischer Approach

The Kiliani-Fischer synthesis is a classical method in carbohydrate chemistry for elongating the carbon chain of an aldose. By using a 13C-labeled cyanide, this reaction can be adapted to produce L-Glucose-1-13C and L-Mannose-1-13C from L-arabinose. The subsequent isomerization of L-Glucose-1-13C yields the target molecule, this compound.

Synthesis Workflow

The overall workflow for the chemical synthesis of this compound is depicted below.

Experimental Protocol: Modified Kiliani-Fischer Synthesis

This protocol outlines the general steps for the synthesis of L-Glucose-1-13C from L-arabinose, which can then be isomerized to this compound.

Materials:

-

L-Arabinose

-

Sodium cyanide-13C ([¹³C]NaCN)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂/Pd-BaSO₄)

-

Ion-exchange resins for purification

-

Deionized water

Procedure:

-

Cyanohydrin Formation:

-

Dissolve L-arabinose in deionized water.

-

Add a solution of [¹³C]NaCN to the L-arabinose solution while maintaining a basic pH with NaOH.

-

Stir the reaction mixture at room temperature to allow for the formation of the epimeric cyanohydrins (L-glucononitrile-1-¹³C and L-mannononitrile-1-¹³C).

-

-

Hydrolysis to Aldonic Acids:

-

Carefully acidify the reaction mixture with H₂SO₄.

-

Heat the solution to hydrolyze the cyanohydrins to their corresponding aldonic acids (L-gluconic-1-¹³C acid and L-mannonic-1-¹³C acid). This step also facilitates the formation of the more stable lactones.

-

-

Reduction to Aldoses:

-

Method A (Sodium Borohydride): Adjust the pH of the aldonic acid mixture and slowly add NaBH₄ to reduce the lactones to the corresponding aldoses (L-Glucose-1-¹³C and L-Mannose-1-¹³C).

-

Method B (Catalytic Hydrogenation): Alternatively, the cyanohydrins can be directly reduced to the aldoses using hydrogen gas with a palladium on barium sulfate catalyst (Pd-BaSO₄).

-

-

Purification of L-Glucose-1-13C:

-

The resulting mixture of L-Glucose-1-¹³C and L-Mannose-1-¹³C can be separated using column chromatography on a suitable resin (e.g., Dowex 50W).

-

Quantitative Data

| Parameter | Value/Range | Citation |

| Starting Material | L-Arabinose | |

| Labeling Reagent | [¹³C]NaCN | |

| Key Intermediate | L-Glucose-1-¹³C | |

| Overall Yield | Variable, dependent on separation efficiency | |

| Isotopic Enrichment | Typically >98% at C-1 |

Enzymatic Conversion Strategy

The enzymatic isomerization of L-Glucose-1-13C to this compound offers a highly specific and efficient method for producing the target molecule. This process typically utilizes xylose isomerase, an enzyme that can catalyze the interconversion of aldoses and ketoses.

Enzymatic Conversion Workflow

The workflow for the enzymatic synthesis of this compound is illustrated below.

Experimental Protocol: Enzymatic Isomerization

This protocol outlines the general steps for the enzymatic conversion of L-Glucose-1-13C to this compound.

Materials:

-

L-Glucose-1-13C

-

Xylose isomerase (e.g., from Candida utilis)[1]

-

Phosphate buffer (pH ~7.0-7.5)

-

Magnesium sulfate (MgSO₄) and Cobalt chloride (CoCl₂) as cofactors

-

Borate compound (e.g., sodium tetraborate) to shift equilibrium (optional)

-

Ion-exchange resin for purification

Procedure:

-

Enzyme Preparation:

-

Prepare a solution of xylose isomerase in phosphate buffer. The optimal enzyme concentration should be determined empirically.

-

-

Isomerization Reaction:

-

Dissolve L-Glucose-1-¹³C in the phosphate buffer containing MgSO₄ and CoCl₂.

-

Add the xylose isomerase solution to the substrate solution.

-

Incubate the reaction mixture at an optimal temperature (typically 50-60 °C) with gentle agitation.

-

To drive the reaction towards fructose formation, a borate compound can be added to the reaction mixture, which selectively complexes with fructose.[1]

-

Monitor the reaction progress using techniques such as HPLC or TLC.

-

-

Reaction Termination and Enzyme Removal:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80-90 °C for a short period) or by acidification.

-

Remove the denatured enzyme by centrifugation or filtration.

-

-

Purification of this compound:

Quantitative Data

| Parameter | Value/Range | Citation |

| Starting Material | L-Glucose-1-¹³C | |

| Enzyme | Xylose Isomerase | [1] |

| Reaction pH | 7.0 - 7.5 | |

| Reaction Temperature | 50 - 60 °C | |

| Equilibrium Conversion | ~50% (can be shifted with borate) | [1] |

| Isotopic Enrichment | >98% (preserved from starting material) |

Purification and Analysis

Regardless of the synthesis strategy employed, the purification of this compound from the reaction mixture is a critical step to ensure high purity for research applications.

Purification

Chromatography is the most common method for separating fructose from glucose and other reaction byproducts.

-

Ion-Exchange Chromatography: As mentioned, cation exchange resins in the Ca²⁺ form are effective for separating fructose and glucose.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino-based column) can provide high-resolution separation and purification of the final product.

Analysis and Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for confirming the position of the ¹³C label and determining the isotopic enrichment.[3][4] The chemical shifts in the ¹³C NMR spectrum are characteristic of the carbon skeleton of fructose.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the labeled fructose and to assess the isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.

Conclusion

The synthesis of this compound can be achieved through both chemical and enzymatic strategies. The chemical approach, primarily the Kiliani-Fischer synthesis, allows for the direct incorporation of the ¹³C label at the C-1 position but may involve multiple steps and potentially lower overall yields. The enzymatic approach, utilizing the isomerization of L-Glucose-1-13C, offers high specificity and milder reaction conditions. The selection of the optimal strategy will depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and the analytical capabilities for purification and characterization. This guide provides the foundational knowledge and general methodologies to assist researchers in the successful enrichment of L-fructose with ¹³C for their advanced studies.

References

- 1. US4463093A - Process for isomerizing L-glucose to L-fructose - Google Patents [patents.google.com]

- 2. Chromatographic separation of fructose from date syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Enigma of L-Fructose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the metabolic pathways of D-fructose, a prevalent dietary monosaccharide, are well-documented, its stereoisomer, L-fructose, remains a subject of scientific curiosity with a sparsely detailed metabolic fate in mammals. This technical guide delves into the fundamental research on L-fructose metabolism, consolidating the current understanding of its enzymatic interactions, potential metabolic pathways, and the experimental methodologies used to investigate this rare sugar. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the unique biochemical behavior of L-sugars.

The core of L-fructose's metabolic journey appears to initiate with phosphorylation, a critical step for trapping sugars within the cell for further processing. Evidence points towards the involvement of ketohexokinase (KHK), the primary enzyme in D-fructose metabolism, in this initial step. However, the subsequent steps in the catabolism of L-fructose-1-phosphate are not well-elucidated in mammalian systems. Insights from microbial metabolism of related L-sugars, such as L-sorbose, suggest potential downstream pathways that may involve reductases and other modifying enzymes.

Core Metabolic Pathways and Key Enzymes

The metabolic pathway of L-fructose in mammals is not as clearly defined as that of its D-isomer. However, based on existing research on related L-sugars and the substrate promiscuity of certain enzymes, a putative pathway can be proposed.

Phosphorylation of L-Fructose

The initial and rate-limiting step in the metabolism of D-fructose is its phosphorylation to D-fructose-1-phosphate by ketohexokinase (KHK) . Recent studies on the rare sugar L-sorbose have demonstrated that mammalian KHK can phosphorylate this L-ketohexose to L-sorbose-1-phosphate. Given the structural similarity between L-fructose and L-sorbose, it is highly probable that KHK also catalyzes the phosphorylation of L-fructose to L-fructose-1-phosphate .

Potential Fates of L-Fructose-1-Phosphate

The metabolic fate of L-fructose-1-phosphate in mammals is currently unknown. In the metabolism of D-fructose, D-fructose-1-phosphate is cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. It is uncertain whether aldolase B can act on L-fructose-1-phosphate.

Alternative pathways observed in microorganisms for other L-sugars may provide clues. For instance, in some bacteria, L-sorbose-1-phosphate is acted upon by a reductase. A similar enzymatic step could potentially convert L-fructose-1-phosphate to an L-sugar alcohol phosphate.

Microbial Metabolism of L-Sorbose: A Potential Analogy

In certain bacteria, such as Lactobacillus casei, the metabolism of L-sorbose is well-characterized and involves a dedicated sor operon. The key enzymes in this pathway include an L-sorbose-1-phosphate reductase. This suggests that a plausible metabolic route for L-ketohexose phosphates involves reduction.

In other bacteria like Gluconobacter species, L-sorbose can be reduced to D-sorbitol by an NADPH-dependent L-sorbose reductase. This highlights the potential for reductase enzymes to play a crucial role in the metabolism of L-sugars.

Quantitative Data on Relevant Enzymes

Quantitative data on the enzymatic activity with L-fructose as a substrate is scarce. The following table summarizes available kinetic data for ketohexokinase with its primary substrate, D-fructose, which may serve as a baseline for comparative studies with L-fructose.

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (units/mg protein) | Reference |

| Ketohexokinase (KHK-C) | D-Fructose | Human Liver | ~0.5 | High | [1] |

| Ketohexokinase (KHK-A) | D-Fructose | Human (ubiquitous) | High | Low | [1] |

Experimental Protocols

Assay for Ketohexokinase Activity

This protocol is adapted for measuring the phosphorylation of fructose and can be modified to test for L-fructose activity.

Principle: The activity of ketohexokinase is determined by coupling the production of ADP from the phosphorylation of fructose to the oxidation of NADH via the pyruvate kinase and lactate dehydrogenase reactions. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 100 mM KCl

-

ATP solution: 100 mM

-

Phosphoenolpyruvate (PEP) solution: 50 mM

-

NADH solution: 10 mM

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (commercially available)

-

Substrate: 1 M D-fructose or L-fructose solution

-

Enzyme sample (e.g., purified KHK or cell lysate)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

50 µL ATP solution

-

20 µL PEP solution

-

20 µL NADH solution

-

10 µL PK/LDH enzyme mix

-

-

Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow for the depletion of any endogenous pyruvate.

-

Initiate the reaction by adding 100 µL of the fructose substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the ketohexokinase activity.

Aldolase B Activity Assay

This protocol is for measuring the cleavage of D-fructose-1-phosphate and can be adapted to test for activity on L-fructose-1-phosphate.

Principle: The activity of aldolase B is determined by coupling the production of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate to the oxidation of NADH via the triosephosphate isomerase and glycerol-3-phosphate dehydrogenase reactions. The decrease in absorbance at 340 nm is monitored.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5)

-

NADH solution: 10 mM

-

Triosephosphate Isomerase (TPI) / Glycerol-3-Phosphate Dehydrogenase (GDH) enzyme mix (commercially available)

-

Substrate: 100 mM D-fructose-1-phosphate or L-fructose-1-phosphate solution

-

Enzyme sample (e.g., purified aldolase B or liver homogenate)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL Assay Buffer

-

20 µL NADH solution

-

10 µL TPI/GDH enzyme mix

-

-

Add the enzyme sample to the reaction mixture and incubate for 2 minutes at 25°C.

-

Initiate the reaction by adding 100 µL of the fructose-1-phosphate substrate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of NADH oxidation is proportional to the aldolase B activity.

Conclusion and Future Directions

The fundamental research on L-fructose metabolism is still in its nascent stages. While a definitive metabolic pathway in mammals remains to be fully elucidated, current evidence strongly suggests that the initial step is phosphorylation by ketohexokinase. The subsequent fate of L-fructose-1-phosphate is a key area for future investigation. Researchers are encouraged to explore the substrate specificity of aldolase B with L-fructose-1-phosphate and to investigate the presence of reductases that may act on L-fructose or its phosphorylated derivatives.

The provided experimental protocols offer a starting point for characterizing the enzymatic reactions involved in L-fructose metabolism. A deeper understanding of these pathways will not only expand our knowledge of carbohydrate metabolism but may also open new avenues for drug development, particularly in the context of metabolic disorders and the use of rare sugars in therapeutics. Further research into microbial pathways for L-sugar metabolism may also provide valuable insights into potential mammalian analogues.

References

L-Fructose-1-13C as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in metabolic research, providing a powerful means to delineate the intricate pathways of nutrient utilization and identify dysregulated metabolism in various disease states. Among these, 13C-labeled substrates are paramount for tracing the fate of carbon atoms through complex biochemical networks. This technical guide focuses on L-Fructose-1-13C, a stable isotope-labeled sugar with unique properties for metabolic research.

While the naturally occurring and metabolically significant form of fructose is D-fructose, the use of its stereoisomer, L-fructose, as a tracer offers distinct advantages. Mammalian enzymatic machinery is stereospecific, primarily recognizing and metabolizing D-sugars. L-sugars, including L-fructose, are generally not metabolized or are metabolized at negligible rates. This characteristic makes this compound an excellent tracer for investigating transport and distribution processes without the confounding variable of metabolic conversion, providing a clear picture of cellular uptake and bioavailability.

This guide will provide a comprehensive overview of D-fructose metabolism as the biological context, followed by the specific applications of this compound as a stable isotope tracer. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize key pathways and workflows to empower researchers in their study design and execution.

Core Concepts: The Metabolic Landscape of Fructose

To appreciate the utility of this compound, it is essential to first understand the metabolic fate of its biologically active counterpart, D-fructose. Unlike glucose, which is utilized by virtually all cells in the body, D-fructose is primarily metabolized in the liver, intestine, and kidneys.[1][2] This distinct metabolic route has significant physiological and pathological implications.

The primary pathway for D-fructose metabolism is fructolysis.[2][3] The initial and rate-limiting step is the phosphorylation of fructose to fructose-1-phosphate by the enzyme fructokinase (also known as ketohexokinase).[3] This step traps fructose within the cell. Subsequently, aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1] These three-carbon molecules can then enter various metabolic pathways, including glycolysis, gluconeogenesis, and de novo lipogenesis (the synthesis of fatty acids).[3][4]

Signaling Pathways Influenced by Fructose Metabolism

The metabolism of D-fructose can significantly impact cellular signaling, particularly in the liver. High fructose intake can lead to the activation of transcription factors that regulate lipid metabolism, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). The activation of these factors promotes the expression of genes involved in de novo lipogenesis, contributing to the accumulation of triglycerides in the liver. Additionally, the rapid phosphorylation of fructose can lead to a transient depletion of intracellular ATP, which can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

This compound: A Tool for Tracing Non-Metabolic Processes

Given the stereospecificity of metabolic enzymes, this compound is not expected to be a significant substrate for fructokinase and subsequent metabolic pathways.[5] This makes it an ideal tracer for studying:

-

Cellular Uptake and Transport: By measuring the intracellular accumulation of this compound, researchers can quantify the activity of fructose transporters, such as GLUT5, without the interference of metabolic trapping.[6]

-

Bioavailability and Absorption: In vivo studies can utilize this compound to assess the rate and extent of fructose absorption from the gastrointestinal tract.

-

Pharmacokinetic Studies: The distribution, and clearance of L-fructose can be tracked to understand its behavior in a biological system, which can be valuable for drug development studies where a non-metabolized sugar analog is needed.

Quantitative Data from Fructose Tracer Studies

The following tables summarize quantitative data from studies using 13C-labeled D-fructose to trace its metabolic fate. While specific data for this compound is not available due to its presumed non-metabolic nature, these data provide a crucial baseline for understanding fructose metabolism.

| Metabolic Fate | Percentage of Ingested D-Fructose Dose | Study Conditions | Citation |

| Oxidation to CO2 | 45.0% ± 10.7% | Non-exercising subjects (3-6 hours) | [4][7] |

| 45.8% ± 7.3% | Exercising subjects (2-3 hours) | [4][7] | |

| 66.0% ± 8.2% | Co-ingested with glucose in exercising subjects | [4][7] | |

| Conversion to Glucose | 41.0% ± 10.5% | Non-exercising subjects (3-6 hours) | [4][7] |

| Conversion to Lactate | ~25% | Within a few hours of ingestion | [4] |

| Direct Conversion to Plasma Triglycerides | <1% | Short-term studies | [4] |

| Metabolite | 13C Incorporation from [U-13C6]-D-fructose | Cell Type | Fructose Concentration | Citation |

| Intracellular Palmitate | Dose-dependent increase | Differentiating Adipocytes | 0.1 - 10 mM | [8] |

| More pronounced dose-dependent increase | Differentiated Adipocytes | 0.1 - 10 mM | [8] | |

| [1,2-13C2]-Acetyl-CoA | ~15% of total pool | Adipocytes | 0.1 mM | [8] |

| 35-40% of total pool | Adipocytes | Dose-dependent increase | [8] |

Experimental Protocols

The following are generalized protocols for conducting stable isotope tracer studies with 13C-labeled fructose. Protocol 1 is designed for tracing the metabolism of D-fructose, while Protocol 2 is adapted for the specific use of this compound as a non-metabolized tracer.

Protocol 1: Metabolic Flux Analysis using [U-13C6]-D-Fructose in Cultured Cells

Objective: To quantify the incorporation of carbon from D-fructose into downstream metabolites such as fatty acids and TCA cycle intermediates.

Materials:

-

Cultured cells of interest (e.g., hepatocytes, adipocytes)

-

Standard cell culture medium

-

Glucose-free and fructose-free cell culture medium

-

[U-13C6]-D-fructose

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol, ice-cold

-

Scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge

-

Vacuum concentrator

-

LC-MS/MS or GC-MS system

Methodology:

-

Cell Culture and Labeling: a. Plate cells at the desired density and allow them to adhere and grow in standard culture medium. b. On the day of the experiment, aspirate the standard medium and wash the cells once with PBS. c. Add pre-warmed labeling medium containing a defined concentration of [U-13C6]-D-fructose (e.g., 5 mM) and other necessary nutrients. The percentage of labeled fructose can be adjusted based on the experimental goals (e.g., 10% or 100% labeling). d. Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady-state.

-

Metabolite Extraction: a. To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. b. Immediately add ice-cold 80% methanol to the culture plate. c. Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes. d. Vortex the tubes vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris. e. Transfer the supernatant containing the polar metabolites to a new tube.

-

Sample Analysis: a. Dry the metabolite extracts using a vacuum concentrator. b. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS or GC-MS analysis. c. Analyze the samples to determine the mass isotopomer distribution of target metabolites.

Protocol 2: Cellular Uptake Study using this compound

Objective: To measure the rate of cellular uptake of fructose independent of its metabolism.

Materials:

-

Cultured cells of interest

-

Standard cell culture medium

-

Transport buffer (e.g., Krebs-Ringer-HEPES buffer)

-

This compound

-

Unlabeled L-fructose (for competition experiments)

-

Ice-cold PBS

-

Cell lysis buffer

-

LC-MS/MS system

Methodology:

-

Cell Culture: a. Plate cells and grow to the desired confluency.

-

Uptake Assay: a. On the day of the experiment, wash the cells twice with warm transport buffer. b. Add transport buffer containing a known concentration of this compound to initiate the uptake. c. For competition experiments, co-incubate with an excess of unlabeled L-fructose or D-fructose. d. Incubate for a short time course (e.g., 0, 1, 5, 15, 30 minutes). e. To stop the uptake, rapidly aspirate the labeling buffer and wash the cells three times with ice-cold PBS.

-

Sample Preparation and Analysis: a. Lyse the cells using a suitable lysis buffer. b. Collect the cell lysates and centrifuge to remove debris. c. Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of this compound. d. Normalize the intracellular this compound concentration to the total protein content of the cell lysate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of this compound as a tracer.

Conclusion

This compound serves as a valuable and specialized tool for researchers in metabolism and drug development. Its presumed inability to be metabolized by mammalian cells allows for the precise investigation of fructose transport and bioavailability, processes that are obscured when using its metabolic counterpart, D-fructose. By understanding the fundamental differences in the metabolism of D- and L-fructose, and by employing the appropriate experimental designs and analytical techniques, scientists can leverage this compound to gain unique insights into the roles of fructose in health and disease. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this powerful stable isotope tracer.

References

- 1. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fructolysis - Wikipedia [en.wikipedia.org]

- 4. Fructose metabolism as a common evolutionary pathway of survival associated with climate change, food shortage and droughts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. GLUT5 - Wikipedia [en.wikipedia.org]

- 7. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Fructose Catabolism with 13C Labeling: An In-depth Technical Guide

Introduction to D-Fructose Catabolism

D-fructose, a monosaccharide commonly found in fruits, honey, and as a component of sucrose and high-fructose corn syrup, is primarily metabolized in the liver, with the intestines, kidneys, skeletal muscle, and adipose tissue also playing a role.[1][2] Unlike glucose, fructose metabolism is not directly regulated by insulin.[1] The primary pathway for fructose metabolism, known as fructolysis, involves a series of enzymatic reactions that convert fructose into intermediates that can enter glycolysis, gluconeogenesis, or be used for de novo lipogenesis.[1][3] 13C labeling is a powerful technique used to trace the metabolic fate of fructose-derived carbons, providing quantitative insights into the flux through these different pathways.[4]

Core Pathways of D-Fructose Catabolism

The catabolism of D-fructose is initiated by its phosphorylation, primarily by fructokinase (ketohexokinase), followed by cleavage into triose phosphates. These can then be funneled into various metabolic routes.

Fructolysis Pathway

The central pathway for fructose breakdown involves three key enzymes primarily found in the liver, kidney, and small intestine:[2][5]

-

Fructokinase (KHK): Phosphorylates fructose to fructose-1-phosphate (F1P).[6]

-

Aldolase B: Cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[6]

-

Triokinase: Phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P).[2]

DHAP and G3P are intermediates of glycolysis and can proceed through this pathway to generate pyruvate, which can then be converted to lactate or enter the tricarboxylic acid (TCA) cycle via acetyl-CoA.[1]

Metabolic Fates of Fructose-Derived Carbons

The triose phosphates generated from fructolysis can have several fates, which can be traced using 13C-labeled fructose:

-

Gluconeogenesis: Conversion to glucose in the liver.[1]

-

Glycogen Synthesis: Replenishment of liver glycogen stores.[1]

-

Lactate Production: Conversion to lactate, which is released into circulation.[2]

-

De Novo Lipogenesis: Conversion to fatty acids and triglycerides.[1]

-

TCA Cycle and Anaplerosis: Entry into the TCA cycle for energy production or biosynthesis, for example, the formation of glutamate.[4]

Quantitative Data from 13C Labeling Studies

The use of 13C labeled fructose allows for the quantification of its metabolic fate. The tables below summarize key findings from such studies.

Table 1: Metabolic Fate of Ingested D-Fructose in Humans

| Metabolic Fate | Percentage of Ingested Fructose | Study Population | Duration of Study | Citation |

| Conversion to Glucose | 29% - 54% | Resting Subjects | 4-6 hours | [1][2] |

| Conversion to Lactate | ~25% | Resting Subjects | - | [1][2] |

| Conversion to Glycogen | 15% - 18% | Resting Subjects | 4-6 hours | [1][2] |

| Direct Conversion to Plasma Triglycerides | < 1% | - | - | [1] |

| Oxidation | 56% - 59% | Healthy Adults | 6 hours | [4] |

Table 2: Fructose Contribution to Glucose Appearance after Ingestion

| Fructose Load | Glucose Synthesized from Fructose (g/kg) | Contribution to Overall Glucose Appearance | Citation |

| 0.5 g/kg | 0.27 ± 0.04 | 31% | [4] |

| 1 g/kg | 0.51 ± 0.03 | 57% | [4] |

Experimental Protocols for 13C Fructose Labeling Studies

Detailed methodologies are crucial for reproducible research in metabolic tracing. Below are generalized protocols based on cited literature.

General Experimental Workflow

Sample Preparation and 13C Labeling

-

Isotope Tracer: Uniformly labeled [U-13C6]-D-fructose is commonly used to trace all six carbon atoms of the fructose molecule.[4]

-

Administration: The labeled fructose can be administered orally as a drink or infused intravenously, depending on the research question.[4] For studies on post-ingestive metabolism, oral administration is preferred.

-

Dosage: The amount of labeled fructose is typically a percentage of the total fructose load to act as a tracer without significantly altering the total substrate concentration.[4]

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify labeled metabolites. After extraction from plasma or tissue, metabolites are derivatized to make them volatile for GC separation. The mass spectrometer then detects the mass-to-charge ratio of the fragments, allowing for the determination of 13C enrichment in molecules like glucose, lactate, and amino acids.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a powerful non-invasive technique to determine the positional isotopomers of metabolites. This can provide detailed insights into the specific metabolic pathways that were active. For example, the pattern of 13C labeling in glucose can reveal the contributions of different gluconeogenic pathways.

-

Mass Isotopomer Distribution Analysis (MIDA): This is a mathematical analysis of the mass isotopomer patterns to calculate the synthesis rates of polymers like fatty acids and glycogen.[4]

Conclusion

The use of 13C labeling has been instrumental in elucidating the complex metabolic fate of D-fructose. These studies have provided quantitative data demonstrating that fructose is a significant precursor for glucose, lactate, and glycogen, and can contribute to de novo lipogenesis. The detailed experimental protocols and analytical techniques described in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at understanding the intricate role of fructose metabolism in health and disease. Future research in this area will continue to refine our understanding of the regulation of fructolysis and its implications for metabolic disorders.

References

- 1. Fructolysis - Wikipedia [en.wikipedia.org]

- 2. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Fructose catabolism [reactome.org]

- 6. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

L-Fructose-1-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Fructose-1-13C, a stable isotope-labeled form of L-fructose. This document covers its fundamental chemical properties, applications in metabolic research, and generalized experimental protocols for its use as a tracer.

Core Chemical Data

This compound is a monosaccharide and an isotopologue of L-fructose where the carbon atom at the C-1 position is replaced by its heavy isotope, ¹³C. This labeling makes it a valuable tool for tracing the metabolic fate of fructose in biological systems.

| Property | Value | Reference |

| CAS Number | 117013-21-5 | [1][2] |

| Molecular Formula | C₅¹³CH₁₂O₆ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Isotopic Purity | 99 atom % ¹³C | |

| Appearance | Powder | |

| Storage Temperature | 2-8°C Refrigerator | [2] |

Applications in Research and Drug Development

The primary application of this compound is as a tracer in metabolic studies.[3] Its non-radioactive nature makes it a safe alternative to radiolabeled isotopes for in vitro and in vivo experiments.

Key applications include:

-

Metabolic Pathway Analysis: Tracing the journey of the ¹³C-labeled carbon through various metabolic pathways, such as glycolysis and the pentose phosphate pathway, provides insights into pathway activity and flux.[4]

-

Quantitative Analysis: It can be used as an internal standard for the accurate quantification of unlabeled L-fructose and its metabolites in biological samples using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Drug Development: In drug development, stable isotopes are incorporated into drug molecules to trace their metabolic profiles and pharmacokinetics.[3] Understanding how a drug candidate affects fructose metabolism can be crucial, especially for drugs targeting metabolic diseases.

Experimental Protocols

While specific experimental designs will vary depending on the research question, a general workflow for a ¹³C tracer experiment using this compound is outlined below.

General Workflow for ¹³C Tracer Analysis

Caption: A generalized workflow for metabolic studies using this compound.

Methodology:

-

Preparation: Cells are cultured in a standard medium, or an animal model is acclimated. A specialized medium or diet containing a known concentration of this compound is prepared.[5]

-

Incubation/Administration: The standard medium is replaced with the isotope-containing medium, and the cells are incubated for a specific period. For animal studies, the specialized diet is administered.[5]

-

Metabolic Quenching: To halt enzymatic activity and preserve the metabolic state, metabolism is rapidly quenched, often using cold methanol or other established protocols.

-

Metabolite Extraction: Metabolites are extracted from the cells or tissues using appropriate solvent systems.

-

Analysis: The extracted metabolites are analyzed by mass spectrometry (LC-MS, GC-MS) or NMR to identify and quantify the ¹³C-labeled species.[3]

-

Data Analysis: The resulting data on the distribution and abundance of ¹³C-labeled metabolites are used to map the metabolic pathways and calculate flux rates.[4]

Fructose Metabolism and ¹³C Label Tracing

Fructose metabolism primarily occurs in the liver, intestine, and kidneys.[6] Upon entering the cell, fructose is phosphorylated and then cleaved into triose phosphates, which can then enter the glycolytic pathway. The diagram below illustrates the key steps and how the ¹³C label from this compound would be traced.

Caption: Metabolic pathway of this compound and the tracing of the ¹³C label.

Pathway Description:

-

Phosphorylation: this compound is phosphorylated by fructokinase to form L-Fructose-1-Phosphate, with the ¹³C label remaining at the C-1 position.[7]

-

Cleavage: Aldolase B cleaves L-Fructose-1-Phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The ¹³C label is retained on the glyceraldehyde molecule.[7]

-

Entry into Glycolysis: Glyceraldehyde is then phosphorylated to glyceraldehyde-3-phosphate (G3P) by triokinase.[7] DHAP can also be converted to G3P. The ¹³C-labeled G3P then proceeds through the lower stages of glycolysis, ultimately forming ¹³C-labeled pyruvate, which can then enter the TCA cycle for energy production or be used for anabolic processes like fatty acid synthesis.[5]

This guide provides a foundational understanding of this compound for its application in advanced research. For specific experimental designs and applications, further consultation of detailed research literature is recommended.

References

- 1. Page loading... [guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Methodological & Application

Application Notes and Protocols for L-Fructose-1-13C in Metabolic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotope Tracers in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system, researchers can trace the path of the labeled atoms through various metabolic pathways. The analysis of the isotopic enrichment in downstream metabolites, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the calculation of metabolic fluxes. This provides a detailed snapshot of cellular metabolism, offering insights into physiology and disease.

While D-glucose is the most common tracer, other labeled substrates, like isomers of fructose, can provide unique insights into specific metabolic pathways. This document focuses on the application of L-Fructose-1-¹³C for metabolic studies, highlighting its unique properties and appropriate uses.

D-Fructose Metabolism: A Brief Overview

In humans and other mammals, dietary D-fructose is primarily metabolized in the liver, intestines, and kidneys. Unlike D-glucose, D-fructose metabolism is not directly regulated by insulin. The main pathway for D-fructose catabolism is fructolysis.

The initial step in fructolysis is the phosphorylation of D-fructose to fructose-1-phosphate by the enzyme fructokinase. Fructose-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter the glycolytic pathway, while glyceraldehyde is first phosphorylated to glyceraldehyde-3-phosphate by triokinase. These intermediates can then be used for glycolysis, gluconeogenesis, or lipid synthesis.

L-Fructose vs. D-Fructose: A Tale of Two Isomers

A critical distinction for metabolic studies is the difference between the D- and L-isomers of monosaccharides. Mammalian cells have evolved to primarily recognize and metabolize D-sugars. L-sugars, including L-glucose and L-fructose, are generally not metabolized by mammalian cells because the enzymes involved in carbohydrate metabolism, such as hexokinase and fructokinase, are stereospecific for the D-isomers.

While some studies in rats have shown that L-fructose can contribute to whole-body energy metabolism, this is believed to occur through fermentation by gut microorganisms, which can metabolize a wider range of substrates than host cells. Direct cellular uptake and metabolism of L-fructose in mammals is considered negligible.

Implications for Metabolic Flux Analysis:

Due to the lack of significant intracellular metabolism, L-Fructose-1-¹³C is not a suitable tracer for quantifying intracellular metabolic fluxes in mammalian cells. The ¹³C label from L-Fructose-1-¹³C will not be incorporated into downstream metabolites of central carbon metabolism, such as glycolytic intermediates, TCA cycle intermediates, or amino acids.

Recommended Applications for L-Fructose-1-¹³C

While not suitable for intracellular MFA in mammalian systems, L-Fructose-1-¹³C can be a valuable tool in other specific research contexts:

-

Studying Gut Microbiome Metabolism: The gut microbiota possesses a diverse array of enzymes capable of metabolizing L-sugars. L-Fructose-1-¹³C can be used as a tracer to investigate the metabolic activity of the gut microbiome and identify the bacterial species that can utilize L-fructose. The labeled carbon can be traced into microbial metabolites, providing insights into the metabolic pathways present in the gut ecosystem.

-

Negative Control in D-Fructose Studies: In experiments investigating the uptake and metabolism of D-fructose, L-Fructose-1-¹³C can serve as an excellent negative control. By demonstrating the absence of labeled metabolites from L-Fructose-1-¹³C, researchers can confirm that the observed metabolic fluxes are indeed due to the metabolism of D-fructose and not from non-specific uptake or contamination.

-

Investigating Sugar Transporter Specificity: L-Fructose-1-¹³C can be used to study the stereospecificity of sugar transporters, such as the GLUT family. Competitive uptake assays with labeled D-fructose and unlabeled L-fructose can help elucidate the binding preferences of these transporters.

Quantitative Data on D-Fructose Metabolism

To provide a reference for researchers interested in fructose metabolism, the following tables summarize quantitative data from studies using ¹³C-labeled D-fructose .

Table 1: Metabolic Fate of Ingested D-Fructose in Humans

| Metabolic Fate | Percentage of Ingested Dose | Time Frame | Conditions |

| Oxidation to CO₂ | 45.0% ± 10.7% | 3-6 hours | Non-exercising |

| Oxidation to CO₂ | 45.8% ± 7.3% | 2-3 hours | Exercising |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours | Resting |

| Conversion to Lactate | ~25% | A few hours | Resting |

| Direct Conversion to Plasma Triglycerides | <1% | - | - |

Data adapted from isotopic tracer studies in humans.

Table 2: Quantitative Metabolic Fate of [U-¹³C₆]-D-fructose in Human Adipocytes

| Metabolic Process | Key Findings |

| TCA Cycle Activity | A slight but significant increase in released ¹³CO₂ was observed at higher fructose concentrations, indicating fructose uptake and metabolism in the TCA cycle. |

| Anabolic Processes | Fructose was shown to robustly stimulate glutamate and de novo fatty acid synthesis. |

| Acetyl-CoA Formation | A dose-dependent increase in tracer-labeled [1,2-¹³C₂]-acetyl-CoA was observed, rising |

Application Notes and Protocols for GC-MS Analysis of L-Fructose-1-¹³C Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the gas chromatography-mass spectrometry (GC-MS) based analysis of L-Fructose-1-¹³C and its metabolites. The methodologies outlined are essential for metabolic flux analysis and understanding the metabolic fate of fructose in various biological systems.

Introduction

L-Fructose, a stereoisomer of D-fructose, and its isotopically labeled forms like L-Fructose-1-¹³C, are valuable tracers in metabolic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, sugars like fructose are non-volatile and require chemical derivatization to increase their volatility for GC-MS analysis.[1][2] This document details the necessary derivatization procedures, GC-MS operating conditions, and data analysis strategies for tracing the metabolism of L-Fructose-1-¹³C.

Quantitative Data Summary

The following tables summarize typical quantitative parameters and results obtained from GC-MS analysis of fructose. Note that specific mass-to-charge ratios (m/z) will shift depending on the derivatization method and the incorporation of ¹³C labels. For L-Fructose-1-¹³C, a +1 Dalton (Da) mass shift is expected for any fragment ion containing the C1 position.

Table 1: GC-MS Operating Conditions for Derivatized Fructose Analysis

| Parameter | Setting | Reference |

| Gas Chromatograph | ||

| Column | DB-5 or equivalent (e.g., Phenomenex Zebron-5) | [3][4] |

| Injector Temperature | 250°C | [3][5] |

| Split Ratio | 2:1 to 10:1 (or splitless) | [3][5] |

| Carrier Gas | Helium | [3] |

| Flow Rate | 1 mL/min | [3][5] |

| Oven Temperature Program | Initial 180°C, hold for 1 min, ramp to 300°C at 5°C/min, hold for 5 min. (Note: Programs vary and require optimization) | [3][5] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | [3][6][7] |

| Ion Source Temperature | 230°C | [8] |

| Transfer Line Temperature | 250°C - 300°C | [8][9] |

| Monitored Ions (m/z) for TMS derivatives | Varies with derivative; for fructose methoxime-TMS, characteristic ions are monitored. For ¹³C labeled fructose, expected mass shifts are calculated. | [3][10] |

| Monitored Ions (m/z) for MOA derivatives | m/z = 203 for fructose, m/z = 206 for [1,2,3-¹³C₃] D-fructose internal standard. | [3] |

Table 2: Example Quantitative Results from a Clinical Study

| Analyte | Average Concentration (in human plasma) | Method | Reference |

| Glucose | 6.19 ± 2.72 mM | GC-MS (MOA derivative) | [3][6] |

| Fructose | 46 ± 25.22 µM | GC-MS (MOA derivative) | [3][6] |

Experimental Protocols

A two-step derivatization process is commonly employed to prepare fructose for GC-MS analysis: methoxyamination followed by silylation.[1] This procedure "locks" the sugar in its open-chain form, preventing the formation of multiple anomeric isomers that would complicate the resulting chromatogram.[1]

Protocol 1: Methoxyamination and Silylation for Fructose Derivatization

This protocol is adapted from established methods for carbohydrate analysis by GC-MS.[1]

Materials:

-

Sample containing L-Fructose-1-¹³C (e.g., cell extract, plasma supernatant)

-

Methoxyamine hydrochloride (20 mg/mL in pyridine)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Anhydrous sodium sulfate

-

GC vials with inserts

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Lyophilize the aqueous sample to complete dryness in a GC vial.

-

-

Methoxyamination:

-

Add 50 µL of methoxyamine hydrochloride solution to the dried sample.

-

Vortex vigorously for 1 minute to ensure complete dissolution.

-

Incubate the mixture at 60°C for 45 minutes.[1]

-

Allow the vial to cool to room temperature.

-

-

Silylation:

-

Final Step:

Protocol 2: O-methyloxime Acetate (MOA) Derivatization

This alternative method is also effective for the analysis of fructose.[3][6]

Materials:

-

Dried sample containing L-Fructose-1-¹³C

-

Methoxylamine hydrochloride (0.18 M in pyridine)

-

Acetic anhydride

-

Ethyl acetate

-

Heating block or oven

Procedure:

-

Methoxyamination:

-

To the dried sample in a glass test tube, add 100 µL of methoxylamine hydrochloride in pyridine.

-

Heat at 70°C for 60 minutes.[3]

-

-

Acetylation:

-

Add 100 µL of acetic anhydride to the tube.

-

Heat at 45°C for 60 minutes.[3]

-

-

Final Preparation:

-